
2-(5-phényl-1,2,4-oxadiazol-3-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Agents antimicrobiens
Les composés contenant le motif 1,2,4-oxadiazole, tel que le 2-(5-phényl-1,2,4-oxadiazol-3-yl)acétate d'éthyle, ont été identifiés pour leur potentiel en tant qu'agents antimicrobiens. Ils présentent un éventail d'activités contre divers agents pathogènes, notamment les bactéries et les champignons, ce qui les rend précieux dans le développement de nouveaux médicaments pour lutter contre les infections .
Agriculture : Protection des plantes
Les dérivés d'oxadiazole sont connus pour agir comme agents de protection des plantes en raison de leur activité herbicide, insecticide et fongicide. Cela les rend cruciaux pour protéger les cultures des ravageurs et des maladies, contribuant ainsi à la productivité agricole .
Pharmacologie : Propriétés anti-inflammatoires et analgésiques
La recherche a montré que les dérivés du 1,2,4-oxadiazole peuvent présenter des propriétés anti-inflammatoires et analgésiques significatives. Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments pour traiter les affections associées à l'inflammation et à la douleur .
Oncologie : Activité anticancéreuse
Certains composés du 1,2,4-oxadiazole ont démontré une activité anticancéreuse dans diverses études. Ils ont été évalués contre des lignées de cellules cancéreuses humaines, ce qui indique le potentiel du this compound dans la recherche et le traitement du cancer .
Neurologie : Inhibiteurs de l'acétylcholinestérase
Dans la recherche de traitements pour la maladie d'Alzheimer (MA), des dérivés du 1,3,4-oxadiazole ont été conçus et synthétisés comme inhibiteurs de l'acétylcholinestérase. Cela suggère que le this compound pourrait être exploré pour son efficacité à améliorer les fonctions cognitives chez les patients atteints de MA .
Agents anti-infectieux
L'échafaudage du 1,2,4-oxadiazole a été utilisé pour synthétiser des composés ayant des propriétés anti-infectieuses, ciblant des maladies comme la tuberculose, le paludisme et diverses infections nosocomiales. Cela met en évidence le rôle du this compound dans le développement de nouvelles thérapies anti-infectieuses .
Mécanisme D'action
Target of Action
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a type of oxadiazole derivative . Oxadiazoles are known to have a broad spectrum of biological activities, including anticancer It’s worth noting that oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular processes .
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . Additionally, oxadiazoles are known to act as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . These interactions highlight the potential of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate in modulating biochemical pathways and therapeutic applications.
Cellular Effects
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . This compound may also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxadiazoles are known to bind to the active sites of enzymes, thereby inhibiting their activity . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives exhibit varying degrees of stability under different conditions . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Oxadiazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the bioavailability and pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOPCCRWDHSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
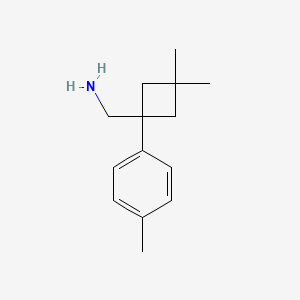
![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
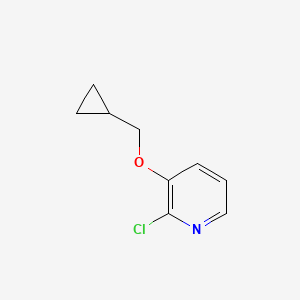
![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)
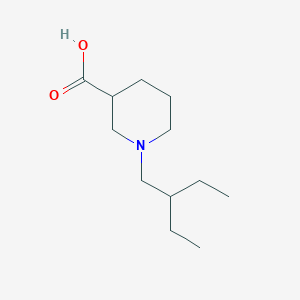
![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)
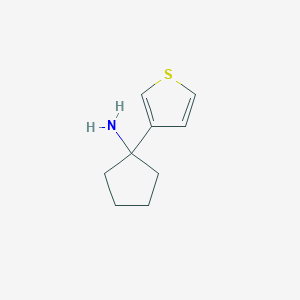
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)
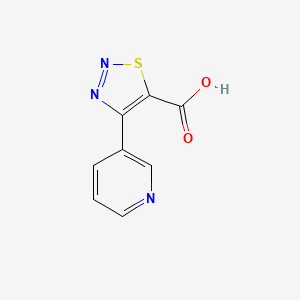
![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)
